molecular formula C13H15N3O B8729680 2-phenyl-1,3,8-Triazaspiro[4.5]dec-1-en-4-one CAS No. 635713-69-8

2-phenyl-1,3,8-Triazaspiro[4.5]dec-1-en-4-one

Cat. No. B8729680
M. Wt: 229.28 g/mol
InChI Key: ZQAIBJWZGMSZSG-UHFFFAOYSA-N
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Patent
US07659264B2

Procedure details

To a solution of tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (45 mg, 0.137 mmol) in dichloromethane (5 mL) was added trifluoroacetic acid (2 mL). After 2 h the reaction was concentrated to give the title compound. MS: m/z=230.1 (M+1).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:6]2([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]2)[N:5]=[C:4]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[NH:3]1.FC(F)(F)C(O)=O>ClCCl>[C:19]1([C:4]2[NH:3][C:2](=[O:1])[C:6]3([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]3)[N:5]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
O=C1NC(=NC12CCN(CC2)C(=O)OC(C)(C)C)C2=CC=CC=C2
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 h the reaction was concentrated
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2(C(N1)=O)CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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